N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine
Description
N,N'-Diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is a bifunctional crosslinker featuring a polyethylene glycol (PEG)-like backbone (4,7,10-trioxa-1,13-tridecanediamine) modified with acryloyl groups at both terminal amines. The PEG moiety imparts hydrophilicity, flexibility, and biocompatibility, while the acryloyl groups enable rapid polymerization via radical-initiated mechanisms or Michael addition with thiols, forming stable covalent networks . This compound is critical in biomedical applications, such as hydrogel fabrication, drug delivery systems, and site-selective bioconjugation due to its balanced reactivity and biocompatibility.
Properties
IUPAC Name |
N-[3-[2-[2-[3-(prop-2-enoylamino)propoxy]ethoxy]ethoxy]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-3-15(19)17-7-5-9-21-11-13-23-14-12-22-10-6-8-18-16(20)4-2/h3-4H,1-2,5-14H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUNPPLROIJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOCCOCCOCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1327169-86-7 | |
| Details | Compound: 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |
| Record name | 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1327169-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine typically involves the reaction of 4,7,10-trioxa-1,13-tridecanediamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylamide groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and acrylic acid derivatives.
Common Reagents and Conditions
Radical Polymerization: Initiated by radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Major Products
Addition Reactions: Various substituted amides depending on the nucleophile used.
Hydrolysis: Amine and acrylic acid derivatives.
Scientific Research Applications
Polymer Chemistry
N,N'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is primarily used as a monomer in the synthesis of functional polymers and hydrogels. Its ability to undergo radical polymerization allows for the creation of cross-linked structures that are crucial in various applications:
| Application | Details |
|---|---|
| Hydrogels | Used in drug delivery systems due to biocompatibility and water absorption. |
| Coatings | Functions as a crosslinking agent for coatings on medical devices and electronics. |
| Adhesives | Enhances the performance of adhesives in various industrial applications. |
Biomedical Applications
In biomedical research, this compound is investigated for its potential in drug delivery systems and tissue engineering:
- Drug Delivery Systems (DDS) : Its hydrophilic nature facilitates the encapsulation of drugs within hydrogels, allowing for controlled release profiles.
- Tissue Engineering : The compound can be used to create scaffolds that support cell growth and tissue regeneration.
Coating and Adhesive Technologies
The compound serves as an effective coating agent for various materials including films and optical devices:
| Material Type | Functionality |
|---|---|
| Medical Devices | Provides biocompatible surfaces that enhance patient safety. |
| Optical Materials | Improves durability and performance through enhanced adhesion properties. |
Bonding Effectiveness in Dental Applications
A study explored the use of this compound as a cross-linking agent in dental adhesives. The results indicated improved bonding strength to dentin compared to traditional adhesives:
- Methodology : The adhesive formulations were tested under aging conditions to simulate real-world use.
- Findings : The new formulation exhibited superior bond durability and reduced cytotoxicity compared to controls containing HEMA (hydroxyethyl methacrylate) .
Development of Stimuli-responsive Gels
Research has demonstrated that incorporating this compound into gel formulations leads to stimuli-responsive behavior:
Mechanism of Action
The mechanism of action of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine primarily involves its ability to undergo polymerization and addition reactions. The acrylamide groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine and related derivatives:
Functional Group Reactivity
- Acryloyl vs. Succinyl/Fmoc/Boc :
- Acryloyl groups enable rapid crosslinking via radical polymerization (e.g., UV/thermal initiation) or thiol-ene click chemistry, forming irreversible bonds .
- Succinyl derivatives require activation (e.g., EDC/NHS) for conjugation, making them suitable for stepwise bioconjugation .
- Boc and Fmoc groups are protective: Boc is acid-labile, while Fmoc is base-labile, enabling controlled deprotection in SPPS .
Solubility and Stability
- PEG Backbone: All derivatives exhibit water solubility and low immunogenicity due to the trioxa (PEG-like) chain.
- Modifications :
Bioconjugation Efficiency
- Acryloyl : Forms stable networks with proteins (e.g., trastuzumab) via thiol-reactive sites, critical for radiopharmaceuticals .
- Fmoc-Succinyl : Enables controlled PEGylation; however, Fmoc removal requires piperidine, limiting in vivo use .
Hydrogel Fabrication
This compound forms hydrogels with tunable mechanical properties, ideal for 3D cell culture and sustained drug release .
Radiopharmaceuticals
Used in PODS (Pretargeted Ortho-Diels-Alder-Site) reagents for stable immunoconjugates, outperforming maleimide-based linkers in serum stability .
Carbon Dot Passivation
The unmodified diamine (4,7,10-trioxa-1,13-tridecanediamine) enhances fluorescence in carbon dots via surface passivation, enabling bioimaging .
Biological Activity
N,N'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine (CAS No. 160432-07-5) is a diacrylamide derivative characterized by its unique chemical structure and versatile applications in various fields, particularly in biology and medicine. This compound is notable for its ability to form biocompatible hydrogels and its potential in drug delivery systems. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H28N2O5
- Molecular Weight : 328.41 g/mol
- Appearance : White solid
- Melting Point : 58°C
- Solubility : Soluble in water and methanol
This compound exhibits biological activity primarily through the following mechanisms:
- Polymerization : It can undergo radical polymerization to form cross-linked polymers, which are crucial for developing hydrogels used in drug delivery.
- Bioconjugation : The acrylamide groups facilitate Michael addition reactions with nucleophiles, allowing for the modification of biomolecules to enhance stability and reactivity.
- Hydrolysis : Under certain conditions, it can hydrolyze to yield amine and acrylic acid derivatives, potentially influencing its biological interactions.
Drug Delivery Systems
This compound has been investigated for its role in drug delivery due to its ability to form hydrogels that can encapsulate therapeutic agents. These hydrogels provide controlled release profiles and improved bioavailability.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated enhanced antibacterial activity against E. coli and S. aureus when using modified graphene oxide decorated with this compound, attributed to lipid membrane disruption and oxidative stress induction .
Biocompatibility Studies
In vitro studies have shown that hydrogels formed from this compound are biocompatible and support cell adhesion and proliferation. This property is essential for applications in tissue engineering.
Case Studies
Safety and Toxicology
While this compound has promising biological applications, safety data indicate potential hazards:
- Ingestion may cause gastrointestinal burns.
- Inhalation can lead to respiratory tract burns .
Proper safety measures must be implemented when handling this compound.
Future Directions
Research on this compound is poised for expansion into areas such as:
- Development of multifunctional nanocarriers for targeted therapy.
- Exploration of its role in photothermal therapy combined with drug delivery systems.
- Investigation into its potential applications in regenerative medicine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine, and how do coupling reagents impact yield?
- Methodology : The compound is typically synthesized via peptide coupling reactions. For example, coupling N-Boc-protected intermediates with succinyl derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) achieves moderate yields (~55%) . Purification involves solvent evaporation, washing with aqueous solutions (e.g., NaHCO₃), and lyophilization. Yield optimization requires adjusting stoichiometry, reaction time (e.g., 5 days for complete conversion), and light protection due to acrylamide sensitivity .
Q. How does the PEG spacer in this compound enhance solubility and biocompatibility in drug delivery systems?
- Methodology : The 4,7,10-trioxa-1,13-tridecanediamine backbone contains ethylene glycol units, improving hydrophilicity and reducing immunogenicity. In bioconjugation, this PEG spacer increases solubility of drug candidates (e.g., peptide triazoles) and stabilizes biomolecule interactions. For example, in HIV gp120 studies, PEG linkers improved binding kinetics by reducing steric hindrance . Solubility can be quantified via HPLC or dynamic light scattering (DLS) in PBS buffers .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C-NMR verifies acryloyl group incorporation and PEG spacer integrity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 442.5 g/mol) and detects impurities .
- Chromatography : Reverse-phase HPLC monitors purity (>95%) and reaction progress .
Advanced Research Questions
Q. How can researchers optimize cross-linking efficiency in UV-curable polymers using this monomer?
- Methodology :
- Photoinitiator Selection : Use Irgacure 2959 (1-[4-(2-hydroxyethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one) at 0.1–1 wt% to maximize acrylamide cross-linking under 365 nm UV light .
- Kinetic Studies : Real-time FTIR monitors C=C bond conversion. For FAM-201, >80% conversion is achievable within 60 seconds at 20 mW/cm² .
- Mechanical Testing : DMA (dynamic mechanical analysis) evaluates cross-link density via rubbery modulus (e.g., 0.5–2 MPa for hydrogels) .
Q. What strategies resolve contradictions in reported yields for peptide coupling reactions involving this compound?
- Methodology :
- Controlled Experiments : Compare EDCI/HOBt vs. DIC/Oxyma coupling reagents. EDCI may yield 55% in DCM, while DIC/Oxyma in DMF improves to ~70% due to reduced side reactions .
- Side Reaction Analysis : LC-MS identifies succinimide byproducts from over-activation. Adding 2% v/v DIEA (N,N-diisopropylethylamine) suppresses hydrolysis .
- Table : Yield Comparison Across Studies
| Coupling Reagent | Solvent | Yield | Reference |
|---|---|---|---|
| EDCI/HOBt | DCM | 55% | |
| DIC/Oxyma | DMF | 70% |
Q. How does surface functionalization of carbon dots with 4,7,10-trioxa-1,13-tridecanediamine derivatives improve cellular imaging?
- Methodology :
- Synthesis : Hydrothermal treatment of polyvinyl pyrrolidone (PVP) with 4,7,10-trioxa-1,13-tridecanediamine at 180°C for 3 days introduces amine groups, enhancing fluorescence quantum yield (19.6% vs. 5% for unmodified dots) .
- Cellular Uptake : Confocal microscopy shows PEGylated dots exhibit 3x higher uptake in HeLa cells vs. non-PEGylated versions due to reduced aggregation .
- Toxicity Assay : MTT assays confirm >90% cell viability at 100 µg/mL .
Contradictions and Troubleshooting
Q. Why do some studies report instability of acrylamide monomers in aqueous buffers, while others claim pH stability?
- Analysis : FAM-201’s stability across pH 3–9 is attributed to its PEG spacer shielding the acrylamide from hydrolysis. Instability in pH >10 arises from base-catalyzed acrylamide degradation. Validate via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How to address low yields in Boc-deprotection steps during conjugate synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
